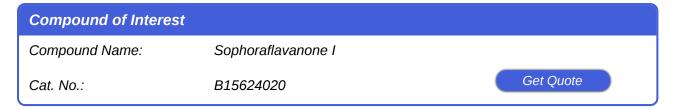


Physicochemical Properties of Sophoraflavanone I: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraflavanone I is a complex prenylated flavonoid belonging to the diverse class of natural compounds found in the genus Sophora. While research on this specific molecule is emerging, its structural similarity to other well-studied sophoraflavanones, such as Sophoraflavanone G, suggests potential for significant biological activity. This technical guide provides a comprehensive overview of the currently available physicochemical data for Sophoraflavanone I. Due to the limited specific experimental data for Sophoraflavanone I, this guide also includes methodologies and data from closely related compounds to provide a predictive framework and guide future research. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Characteristics

Sophoraflavanone I is a large and complex molecule, which is reflected in its physicochemical properties. The following tables summarize the available data for **Sophoraflavanone I**. It is important to note that experimental data such as melting point and specific solubility are not yet widely published.



Table 1: General Physicochemical Properties of

Sophoraflavanone I

Property	Value	Source
Molecular Formula	СээНзвОэ	[1]
Molecular Weight	650.72 g/mol	[1]
Appearance	Yellow powder	[1]
Purity	>98% (Commercially available)	
CAS Number	136997-69-8	[2]

Table 2: Predicted Physicochemical Properties of Sophoraflavanone I

Note: The following data are predicted values from computational models and have not been experimentally verified.

Property	Predicted Value	Notes
Topological Polar Surface Area	157 Ų	Calculated based on chemical structure.
XLogP3	8.1	Indicates high lipophilicity and likely poor water solubility.
Hydrogen Bond Donors	6	
Hydrogen Bond Acceptors	9	_

Table 3: Solubility Profile of Sophoraflavanone I (Qualitative)

Due to the high lipophilicity suggested by its predicted XLogP3 value, **Sophoraflavanone I** is expected to have poor solubility in water and higher solubility in organic solvents.



Solvent	Expected Solubility	Rationale/Related Compounds
Water	Poor	Flavonoids are generally poorly soluble in water[3][4].
Dimethyl Sulfoxide (DMSO)	Soluble	A common solvent for flavonoids in biological assays[4].
Ethanol	Sparingly Soluble to Soluble	Often used in the extraction of flavonoids from plant material[4].
Methanol	Sparingly Soluble to Soluble	Another common solvent for flavonoid extraction and analysis[4].
Chloroform	Likely Soluble	The non-polar nature of chloroform would likely solvate the large hydrophobic regions of the molecule.

Spectral Data

Detailed spectral data for **Sophoraflavanone I** are not readily available in the public domain. The following sections outline the expected spectral characteristics based on the known structure of **Sophoraflavanone I** and data from analogous flavonoid compounds.

UV-Vis Spectroscopy

Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as Band I (300–400 nm) and Band II (240–285 nm)[5]. Band I is associated with the cinnamoyl system (B-ring and the C-ring heterocyclic portion), while Band II corresponds to the benzoyl system (A-ring)[6]. For a flavanone like **Sophoraflavanone I**, the expected absorption maxima would be in the lower end of the Band I range.

Expected λmax for **Sophoraflavanone I**:



Band I: ~310 - 330 nm

Band II: ~275 - 295 nm

Infrared (IR) Spectroscopy

The IR spectrum of **Sophoraflavanone I** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Bands for Sophoraflavanone I

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3600-3200 (broad)	O-H (phenolic)	Stretching
3000-2850	C-H (aliphatic)	Stretching
~1650	C=O (ketone in C-ring)	Stretching
1600-1450	C=C (aromatic)	Stretching
1300-1000	C-O (ether, alcohol)	Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Sophoraflavanone I** would be complex due to the large number of protons and carbons in unique chemical environments. While specific assignments are not available, general regions for resonances can be predicted.

- ¹H NMR: Aromatic protons would appear in the downfield region (δ 6.0-8.0 ppm). The
 protons of the flavanone heterocyclic ring would show characteristic diastereotopic splitting
 patterns. The extensive aliphatic side chain would exhibit a series of complex multiplets in
 the upfield region (δ 1.0-5.0 ppm).
- ¹³C NMR: Aromatic carbons would resonate between δ 100-165 ppm. The carbonyl carbon of the flavanone C-ring would be significantly downfield (δ > 180 ppm). The aliphatic carbons of the side chain would appear in the upfield region (δ 10-80 ppm).

Mass Spectrometry (MS)



Electrospray ionization (ESI) mass spectrometry in negative ion mode is a common technique for the analysis of flavonoids. The mass spectrum of **Sophoraflavanone I** would be expected to show a prominent [M-H]⁻ ion at m/z 649.24. Fragmentation patterns would likely involve cleavage of the prenyl side chain and retro-Diels-Alder fragmentation of the C-ring, which is characteristic of flavonoids.

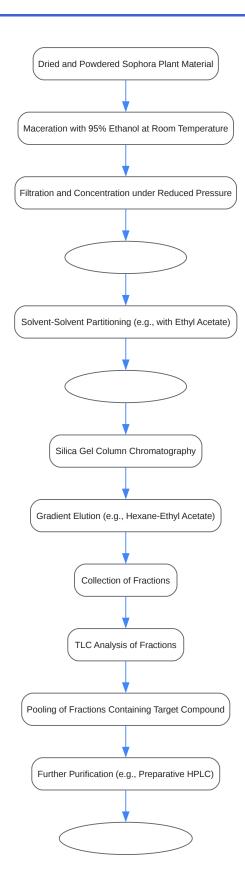
Experimental Protocols

As specific experimental protocols for **Sophoraflavanone I** are not available, the following sections provide generalized methodologies for the isolation and characterization of flavonoids from Sophora species. These can be adapted for the targeted isolation of **Sophoraflavanone I**.

Extraction and Isolation

The following workflow outlines a general procedure for the extraction and isolation of flavonoids from Sophora plant material.





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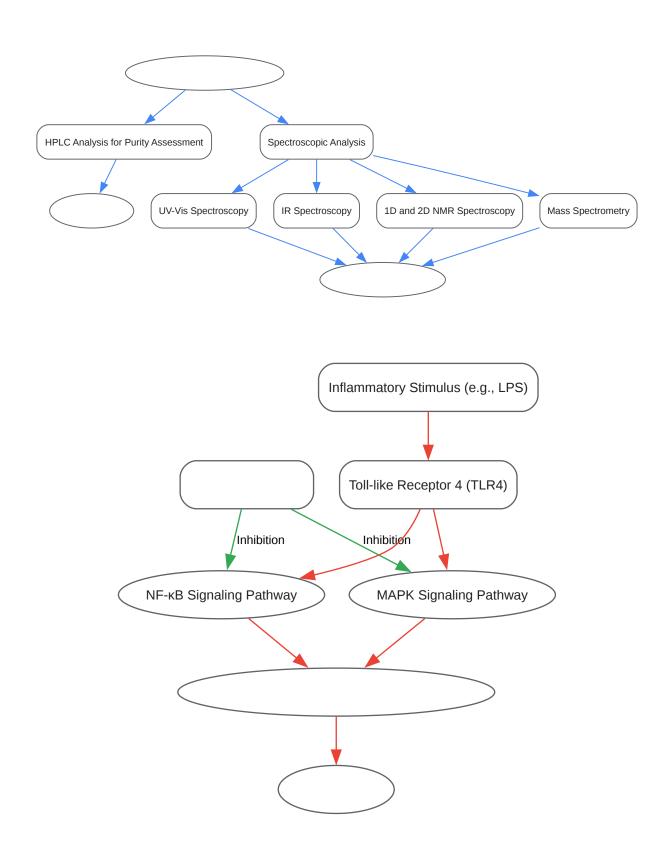
Caption: General workflow for the isolation of Sophoraflavanone I.



Purity and Structural Elucidation

The purity of the isolated **Sophoraflavanone I** can be assessed by High-Performance Liquid Chromatography (HPLC). Structural elucidation is typically achieved through a combination of spectroscopic techniques.





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